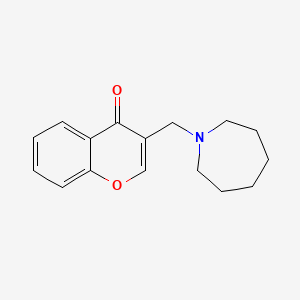
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide, also known as DIBO, is a small molecule inhibitor that is commonly used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and it is often used to study the mechanism of action of various cellular processes.
作用机制
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide involves the inhibition of protein-protein interactions that are critical for the activation of various cellular signaling pathways. Specifically, N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has been shown to inhibit the interaction between the NF-κB essential modulator (NEMO) and the inhibitor of κB kinase (IKK), which is required for the activation of the NF-κB pathway. By inhibiting this interaction, N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide prevents the activation of NF-κB and downstream signaling events.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has been shown to be particularly effective in the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia. In addition, N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is its specificity for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other cellular processes. In addition, N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is a small molecule inhibitor, which makes it easy to use in a variety of experimental settings. However, one limitation of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is its relatively low potency, which may require higher concentrations of the compound to achieve significant effects.
未来方向
There are many future directions for research on N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide, including the development of more potent inhibitors of the NF-κB pathway, the investigation of the role of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide in other cellular processes, and the exploration of the potential therapeutic applications of this compound in the treatment of various diseases. In addition, future research could focus on the development of new synthetic methods for N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide and other small molecule inhibitors.
合成方法
The synthesis of N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The first step in the synthesis process is the reaction of 2,3-dimethoxybenzaldehyde with 2-isopropyl-1H-imidazole to form the intermediate compound 2-(2-isopropyl-1H-imidazol-1-yl)-2,3-dimethoxypropanal. This intermediate is then reacted with N-bromosuccinimide to form the final product, N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide.
科学研究应用
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has a wide range of scientific research applications, including the study of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has been shown to be particularly useful in the study of the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has also been used to study the activity of various proteases, including caspases and calpains, which are involved in programmed cell death.
属性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12(2)17-19-9-10-21(17)13(3)18(22)20-11-14-7-6-8-15(23-4)16(14)24-5/h6-10,12-13H,11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUDOJBYVSIVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)NCC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-2-(2-isopropyl-1H-imidazol-1-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR*,9bR*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689188.png)
![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5689197.png)
![{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5689205.png)
![3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5689215.png)
![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5689219.png)
![N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide](/img/structure/B5689226.png)
![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)

![ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)
![N-cyclopropyl-3-[5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5689254.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5689258.png)

![4,5-dimethyl-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5689262.png)